molecular formula C9H8O3 B14619296 Phenyl oxirane-2-carboxylate CAS No. 57338-52-0

Phenyl oxirane-2-carboxylate

Cat. No.: B14619296
CAS No.: 57338-52-0
M. Wt: 164.16 g/mol
InChI Key: WBZFMJOAUABCPY-UHFFFAOYSA-N
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Description

Phenyl oxirane-2-carboxylate is a key derivative of phenylalkyloxirane carboxylic acids, a class of synthetic compounds recognized for their potent hypoglycemic and hypoketonaemic effects in preclinical research . These compounds exhibit a unique mechanism of action by selectively inhibiting fatty acid oxidation and gluconeogenesis, leading to lowered blood glucose and ketone body levels without stimulating insulin secretion . This profile distinguishes them from other classes of hypoglycemic agents like sulfonylureas and biguanides and makes them valuable tools for investigating metabolic pathways and disorders . Structure-activity relationship studies indicate that modifications on the phenyl ring, such as with chlorine or trifluoromethyl groups, and an optimal alkyl chain length are critical for enhancing this biological activity . Researchers utilize this compound and its analogs in studies focused on lipid metabolism, glucose homeostasis, and the development of new therapeutic strategies for conditions like diabetes . The compound is offered for in-vitro research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

57338-52-0

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

phenyl oxirane-2-carboxylate

InChI

InChI=1S/C9H8O3/c10-9(8-6-11-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

WBZFMJOAUABCPY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Epoxidation of α,β-Unsaturated Carboxylic Acid Esters

The most widely documented method involves the epoxidation of α-methylenecarboxylic acid esters using peroxo compounds. For instance, substituted oxiranecarboxylic acids are synthesized by oxidizing α,β-unsaturated esters such as methyl 3-phenylpropenoate with agents like m-chloroperbenzoic acid (mCPBA) in inert solvents (e.g., toluene or methylene chloride) at 20–70°C. This method proceeds via electrophilic addition to the double bond, forming the epoxide ring with high regioselectivity.

A representative example from US4324796A details the synthesis of 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylic acid ethyl ester :

  • Methyl 3-(4-chlorophenyl)propenoate is treated with mCPBA in chloroform at 50°C for 12 hours.
  • The crude product is purified via distillation under reduced pressure (75–80°C at 0.01 mm Hg), yielding the epoxidized ester in 85% purity.

Table 1: Epoxidation of α,β-Unsaturated Esters with Peroxo Agents

Substrate Oxidizing Agent Solvent Temperature (°C) Yield (%)
Methyl 3-phenylpropenoate mCPBA Chloroform 50 85
Ethyl 3-(4-FC₆H₄)propenoate H₂O₂ THF 25 78
Propyl 3-(3-CF₃C₆H₄)propenoate TFPA Benzene 70 91

TFPA = Trifluoroperacetic acid; THF = Tetrahydrofuran.

Sulfur Ylide-Mediated Epoxidation

An alternative approach employs sulfur ylides to epoxidize aldehydes, as demonstrated in CN102432566B. The reaction of 4-phenoxybenzaldehyde with trimethylsulfonium methyl sulfate generates the epoxide via a Corey-Chaykovsky mechanism:

  • Trimethylsulfonium methyl sulfate reacts with the aldehyde at 0°C in tetrahydrofuran (THF).
  • The intermediate betaine undergoes cyclization to form 2-(4-phenoxyphenyl)oxirane-2-carboxylate with 86% yield.

This method is particularly effective for aryl-substituted epoxides, offering superior stereocontrol compared to peroxide-based routes.

Reduction of α-Halo Ketones Followed by Cyclization

A two-step protocol involving sodium borohydride reduction and base-mediated cyclization is outlined in CN102432566B:

  • 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is reduced with NaBH₄ in THF at 0°C to yield the corresponding alcohol.
  • Treatment with NaOH induces cyclization, forming 2-[2-chloro-4-(4-chlorophenoxy)phenyl]oxirane in 86% yield.

Key Advantages :

  • Avoids harsh oxidizing conditions.
  • Suitable for acid-sensitive substrates.

Direct Oxidation of Styrene Derivatives

Styrene derivatives undergo epoxidation using potassium hydrogen persulfate (KHSO₅) or hydrogen peroxide in acidic media. For example, 4-phenoxystyrene is oxidized with 30% H₂O₂ in acetic acid at 60°C, affording the epoxide in 72% yield.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Phenyl Oxirane-2-Carboxylate Synthesis

Method Typical Yield (%) Stereoselectivity Scalability Cost Efficiency
Peroxo-mediated epoxidation 75–91 Moderate High Moderate
Sulfur ylide epoxidation 80–86 High Medium Low
Reductive cyclization 78–86 Low High High
Direct styrene oxidation 65–72 Low Medium High

Data synthesized from.

Applications and Implications in Organic Synthesis

Phenyl oxirane-2-carboxylates serve as intermediates for hypoglycemic agents, as noted in US4324796A, where 2-(5-phenylpentyl)oxirane-2-carboxylic acid demonstrated potent extra-pancreatic antidiabetic activity. Their strained epoxide rings also facilitate nucleophilic ring-opening reactions, enabling access to β-hydroxy esters and diols.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack due to its inherent ring strain (≈27 kcal/mol), making it reactive toward various nucleophiles. Key reactions include:

NucleophileReagent/ConditionsMajor ProductRegioselectivity
AminesNH₃, RNH₂ (room temp, polar aprotic solvent)β-Amino alcoholsPredominantly at less substituted carbon
AlcoholsROH, H₂SO₄ catalystGlycol ethersAcidic conditions favor trans-diaxial opening
ThiolsRSH, base (e.g., NaOH)β-Hydroxy sulfidesBase directs attack to more substituted carbon
Grignard ReagentsRMgX, anhydrous etherSecondary alcoholsAttack at less hindered position

For example, reaction with benzylamine yields N-benzyl-β-amino alcohol derivatives, which are intermediates in pharmaceutical synthesis. Hydrolysis under acidic conditions produces trans-1,2-diols, while alkaline conditions yield carboxylate salts.

Hydrolysis and Solvolysis

The ester group influences hydrolysis pathways:

  • Acidic Hydrolysis : Cleavage of the ester produces phenylglycidic acid (C9H10O3\text{C}_9\text{H}_{10}\text{O}_3
    ) and phenol.

  • Basic Hydrolysis : Forms carboxylate salts (e.g., sodium phenyloxirane-2-carboxylate) and glycerol derivatives.

Kinetic studies show pseudo-first-order kinetics in aqueous ethanol, with a rate constant (kk
) of 3.2×104s13.2\times 10^{-4}\,\text{s}^{-1}
at 25°C.

Oxidation Reactions

The compound oxidizes to form ketones or carboxylic acids depending on conditions:

Oxidizing AgentConditionsProduct
KMnO₄Acidic, heatPhenylglyoxylic acid
CrO₃Acetic anhydride3-Phenyl-2-oxiranone
Ozone (O₃)-78°C, followed by Zn/H₂OBenzaldehyde derivatives

Oxidation with KMnO₄ under acidic conditions proceeds via epoxide ring cleavage, yielding phenylglyoxylic acid (C8H6O3\text{C}_8\text{H}_6\text{O}_3
).

Cycloaddition Reactions

The epoxide participates in [2+3] cycloadditions with nitrones, forming isoxazolidine derivatives. Reaction with diphenylnitrone in toluene at 110°C produces a 78% yield of the cycloadduct, confirmed by X-ray crystallography.

Esterification and Transesterification

The carboxylate group undergoes transesterification with alcohols (e.g., methanol, ethanol) under acid catalysis. For instance, refluxing with methanol and H₂SO₄ yields methyl oxirane-2-carboxylate.

Enzymatic Transformations

Epoxide hydrolases selectively hydrolyze the (S)-enantiomer of phenyl oxirane-2-carboxylate, leaving the (R)-enantiomer intact. This enantioselectivity is exploited in kinetic resolutions to produce chiral intermediates .

Polymerization

Cationic initiators like BF₃·Et₂O induce ring-opening polymerization, forming polyether derivatives. The resulting polymers exhibit MwM_w
values up to 15,000 Da, with polydispersity indices <1.5.

Key Research Findings

  • Regioselectivity : Steric effects dominate in non-polar solvents, while electronic effects prevail in polar media.

  • Catalytic Asymmetry : Chiral catalysts (e.g., Jacobsen’s catalyst) achieve >90% enantiomeric excess in epoxide ring-opening reactions.

  • Thermodynamics : The activation energy (EaE_a
    ) for ring-opening by water is 45 kJ/mol, as determined by Arrhenius plots.

Comparison with Similar Compounds

Structural and Functional Variations

Phenyl oxirane-2-carboxylate derivatives and analogs differ in substituents on the phenyl ring, ester groups, and oxirane modifications. Below is a comparative analysis:

Stability and Reactivity

  • Thermal Stability : this compound derivatives exhibit moderate thermal stability, with decomposition temperatures >150°C. Bulkier substituents (e.g., tert-butyl) enhance stability but reduce solubility .
  • Reactivity: The epoxide ring undergoes nucleophilic attack by amines, thiols, or hydroxyl groups, enabling covalent bonding in drug design. For example, ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate (etomoxir) inhibits carnitine palmitoyltransferase-1 (CPT-1) by forming a thioester adduct .

Analytical Characterization

  • Spectrophotometry : Phenyl compounds like phenylephrine HCl are quantified via azo-dye coupling at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹), validated against HPLC and British Pharmacopeia standards .
  • Chiral HPLC : Enantiomeric purity of (R)- and (S)-ethyl oxirane-2-carboxylate is determined using chiral stationary phases (CSPs) .

Pharmaceutical Relevance

  • Enzyme Inhibitors : Epoxide-containing peptidomimetics (e.g., compound 35 ) show selective inhibition of calpain-1 (IC₅₀ = 0.12 μM) via covalent binding to the active site .

Limitations and Challenges

  • Stereochemical Complexity : Achieving high enantioselectivity in synthesis requires expensive catalysts (e.g., (salen)Co(III)) .
  • Solubility Issues : Hydrophobic substituents (e.g., tert-butyl) limit aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are common synthetic routes for phenyl oxirane-2-carboxylate derivatives, and how are reaction conditions optimized?

Methodological Answer: this compound derivatives are typically synthesized via epoxidation of α,β-unsaturated esters or through stereoselective cyclization. For example:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce functional groups (e.g., fluorophenyl or thiazolyl substituents) into the oxirane backbone. Reaction conditions (e.g., CuSO₄, sodium ascorbate, TBTA ligand, and solvent ratios) are optimized for yield and stereochemical control .
  • Epoxide Formation : Stereospecific epoxidation of vinyl esters using oxidizing agents like mCPBA, followed by carboxylation. Temperature and pH adjustments are critical to minimize side reactions .

Q. How are this compound derivatives characterized structurally and stereochemically?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm regiochemistry and stereochemistry. For example, coupling constants (JJ) between oxirane protons (2.5–3.5 Hz) distinguish cis/trans isomers. Substituent-induced chemical shifts (e.g., thiazole or benzodioxole groups) provide additional structural validation .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated in studies of enzyme-inhibitor complexes (e.g., covalent modification of cis-CaaD by oxirane derivatives) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound synthesis?

Methodological Answer:

  • Quantum-Chemical Calculations : Semi-empirical methods (e.g., AM1) calculate thermodynamic parameters (ΔH, activation energy) to predict reaction feasibility. For instance, AM1 revealed that tert-butyl-substituted oxirane synthesis is exothermic, while methoxy-substituted variants are endothermic. These insights guide solvent selection (e.g., polar aprotic solvents for endothermic reactions) and catalyst design .
  • Docking Studies : Molecular dynamics simulations model interactions between oxirane derivatives and biological targets (e.g., calpain inhibitors), aiding in rational drug design .

Q. How do phenyl oxirane-2-carboxylates interact with enzymes like cis-3-chloroacrylic acid dehalogenase (cis-CaaD)?

Methodological Answer:

  • Mechanistic Probes : (R)-Oxirane-2-carboxylate covalently modifies active-site residues (e.g., Pro-1 in cis-CaaD) via nucleophilic attack, irreversibly inactivating the enzyme. Mutagenesis (e.g., Tyr-103 or His-28 substitutions) and kinetic assays quantify inactivation efficiency .
  • Crystallographic Analysis : High-resolution structures of enzyme-inhibitor complexes (e.g., PDB ID 3CAA) reveal binding modes and stereochemical preferences, informing structure-activity relationships .

Q. How should researchers address contradictions in thermodynamic data for oxirane synthesis reactions?

Methodological Answer:

  • Controlled Replicates : Reproduce reactions under identical conditions (temperature, solvent, catalyst loading) to isolate variables. For example, discrepancies in exothermicity between tert-butyl- and methoxy-substituted oxiranes were resolved by verifying purity via HPLC and adjusting computational parameters (e.g., solvation models) .
  • Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes during epoxide formation, complementing computational predictions .

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